6-Hydroxy-4-nitropicolinic acid
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Overview
Description
6-Hydroxy-4-nitropicolinic acid is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 6th position and a nitro group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-nitropicolinic acid typically involves nitration and hydroxylation reactions. One common method includes the nitration of picolinic acid followed by selective hydroxylation. The reaction conditions often require the use of strong acids like nitric acid for nitration and controlled temperature conditions to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-4-nitropicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 6-oxo-4-nitropicolinic acid.
Reduction: Formation of 6-hydroxy-4-aminopicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-4-nitropicolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-nitropicolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms, contributing to its biological effects.
Comparison with Similar Compounds
5-Nitropicolinic Acid: Similar structure but with the nitro group at the 5th position.
4-Nitropicolinic Acid: Lacks the hydroxyl group at the 6th position.
6-Hydroxypicolinic Acid: Lacks the nitro group at the 4th position.
Uniqueness: 6-Hydroxy-4-nitropicolinic acid is unique due to the combined presence of both hydroxyl and nitro groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C6H4N2O5 |
---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
4-nitro-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4N2O5/c9-5-2-3(8(12)13)1-4(7-5)6(10)11/h1-2H,(H,7,9)(H,10,11) |
InChI Key |
VRVANRQXVCGROH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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